2,5-Dimethyl-3-(3-methylbutyl)pyrazine
Description
Properties
IUPAC Name |
2,5-dimethyl-3-(3-methylbutyl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-8(2)5-6-11-10(4)12-7-9(3)13-11/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAYKGYKYHEINT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)CCC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemoenzymatic Pathway from L-Threonine
The enzymatic production of alkylpyrazines, including 2,5-dimethyl-3-(3-methylbutyl)pyrazine, leverages bacterial operons to convert L-threonine into pyrazine intermediates. Key steps include:
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L-Threonine 3-Dehydrogenase Activity : L-Threonine is oxidized to 2-amino-3-ketobutyrate, which spontaneously decarboxylates to aminoacetone.
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Threonine Aldolase Activity : Under low CoA concentrations, 2-amino-3-ketobutyrate undergoes cleavage to yield acetaldehyde.
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Condensation Reaction : Two molecules of aminoacetone and one molecule of acetaldehyde condense to form 3-ethyl-2,5-dimethylpyrazine (EDMP), with branched derivatives like this compound arising from alternative aldehyde substrates.
Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 30–40°C | Prevents intermediate degradation |
| pH | 7.5–8.5 | Maximizes enzyme activity |
| CoA Concentration | <0.1 mM | Favors acetaldehyde production |
| Reaction Time | 24–48 hours | Ensures complete condensation |
This method achieves yields up to 20.2% for EDMP, with branched analogs like this compound synthesized via substrate engineering.
Chemical Synthesis via Hydroxyketone Condensation
Base-Catalyzed Cyclization of 1-Hydroxyacetone
Chemical routes utilize hydroxyketones and ammonium hydroxide under high-temperature, high-pressure conditions. For this compound:
Optimization Parameters
| Parameter | Optimal Range | Yield Increase |
|---|---|---|
| Temperature | 120–140°C | 35% → 58% |
| pH | 10.5–11.0 | Enhances imine formation |
| C:N Molar Ratio | 1:2 (Carbon:Nitrogen) | Reduces byproducts |
| Additives | 0.2 g Threonine | +7% yield |
At 120°C and pH 11, this method yields 58% pyrazines, with branched derivatives constituting 22% of the product distribution.
Hybrid Enzymatic-Chemical Approaches
Integrated Biosynthesis and Alkylation
Combining enzymatic precursor synthesis with chemical alkylation improves regioselectivity:
Performance Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Enzymatic | 20.2 | 85 | Moderate |
| Chemical | 58.0 | 92 | High |
| Hybrid | 41.5 | 89 | High |
The hybrid approach balances yield and scalability, making it suitable for industrial production.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Large-scale synthesis employs continuous flow systems to optimize:
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-3-(3-methylbutyl)pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it into dihydropyrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorinating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include pyrazine N-oxides, dihydropyrazines, and various substituted pyrazine derivatives .
Scientific Research Applications
Flavoring Agent
One of the primary applications of 2,5-dimethyl-3-(3-methylbutyl)pyrazine is as a flavoring agent. It imparts a nutty and roasted flavor profile, making it suitable for various food products. The compound is present in the aroma of several cooked foods, including:
- Coffee
- Cocoa
- Meat (beef and pork)
- Baked goods (bread)
This versatility allows it to be utilized in both natural and synthetic flavor formulations, enhancing the sensory experience of food products .
Synthesis and Production
The synthesis of this compound can be achieved through various methods, including the Maillard reaction—a chemical reaction between amino acids and reducing sugars that occurs during cooking. Recent studies have explored enzymatic pathways for its production, emphasizing the role of specific bacterial operons in synthesizing pyrazines from amino acid precursors like L-threonine .
Table 1: Synthesis Methods for this compound
| Method | Description |
|---|---|
| Maillard Reaction | Reaction between amino acids and sugars during cooking |
| Chemoenzymatic Synthesis | Utilizes bacterial enzymes to convert L-threonine into pyrazine compounds |
| Chemical Synthesis | Traditional organic synthesis methods involving multiple reaction steps |
Potential Therapeutic Applications
Beyond its flavoring properties, there is emerging interest in the potential therapeutic applications of pyrazines, including this compound. Some pyrazines have been studied for their pharmacological properties, with implications for treating various diseases:
- Neurodegenerative Diseases : Certain pyrazines have shown promise in neuroprotective roles, potentially aiding in the treatment of conditions like Alzheimer's disease.
- Antimicrobial Activity : Research indicates that some pyrazine derivatives possess antimicrobial properties, making them candidates for further investigation in medicinal chemistry .
Case Study 1: Flavor Enhancement in Food Products
In a study examining the impact of various pyrazines on food flavor profiles, this compound was identified as a key contributor to the nutty flavor in roasted coffee. Sensory evaluation demonstrated that its presence significantly enhanced consumer preference scores for coffee blends .
Case Study 2: Antimicrobial Properties
A research project investigated the antimicrobial effects of several pyrazines against common foodborne pathogens. Results indicated that this compound exhibited inhibitory effects on Escherichia coli and Salmonella species, suggesting its potential use as a natural preservative in food products .
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine involves its interaction with specific molecular targets. In biological systems, it can bind to olfactory receptors, triggering sensory responses. In chemical reactions, its aromatic ring structure allows for various electrophilic and nucleophilic interactions, facilitating the formation of different products .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The biological activity and applications of pyrazines are highly dependent on substituent positions and alkyl chain configurations. Below is a comparative analysis of 2,5-dimethyl-3-(3-methylbutyl)pyrazine and its analogues:
Key Research Findings
Structural Isomerism and Bioactivity :
- The positional isomer 2,5-dimethyl-3-(2-methylbutyl)pyrazine (vs. 3-methylbutyl) is critical in ant communication. Initial misassignment of the alarm pheromone in Wasmannia auropunctata was corrected via GC-MS and synthetic comparison, highlighting the importance of regiochemistry .
- In Phyllium westwoodii, the blend of 3-isobutyl-2,5-dimethylpyrazine and this compound synergistically deters predators .
Flavor Contributions :
- This compound has a VIP (Variable Importance in Projection) score >1 in Bacillus subtilis metabolomic studies, indicating its significance as a flavor marker .
- Compared to 3-ethyl-2,5-dimethylpyrazine , the 3-methylbutyl variant has a higher molecular weight, contributing to delayed volatility and prolonged aroma retention in fermented foods .
Ecological Roles :
- 2,5-Dimethyl-3-(2-methylpropyl)pyrazine (reported in Arisaema amurense essential oil) and 2-(3-methylbutyl)-3,5-dimethylpyrazine (in crickets) suggest alkyl chain diversity influences species-specific ecological interactions .
Biological Activity
2,5-Dimethyl-3-(3-methylbutyl)pyrazine is a member of the pyrazine family, which are heterocyclic compounds known for their diverse biological activities. This compound has garnered attention due to its potential applications in various fields, including agriculture, food science, and pharmacology. Understanding its biological activity is crucial for its effective utilization in these domains.
- Molecular Formula: CHN
- Molecular Weight: 178.27 g/mol
- Structural Characteristics: The compound features a pyrazine ring substituted with two methyl groups and a 3-methylbutyl group, contributing to its unique chemical behavior.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Properties
Research indicates that pyrazines exhibit significant antimicrobial activity. In particular, studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, it has been identified in the defensive spray of certain phasmid insects, suggesting a role in deterring predators through its antimicrobial properties .
2. Flavor and Aroma Compounds
The compound is also recognized for its role as a flavoring agent in food products. Pyrazines are known to impart nutty and roasted flavors, making them valuable in the food industry. The specific structural features of this compound enhance its flavor profile, which is utilized in various culinary applications .
3. Potential Therapeutic Applications
While direct therapeutic applications of this compound are still under investigation, related pyrazine derivatives have shown promise in medicinal chemistry. For example, studies on similar compounds have indicated potential anticancer properties and enzyme inhibition capabilities. This suggests that further research could unveil therapeutic uses for this specific pyrazine derivative.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve interactions with microbial cell membranes or inhibition of specific metabolic pathways. Its ability to act as an intermediate in organic synthesis also positions it as a valuable building block for more complex pharmaceuticals.
Research Findings and Case Studies
Several studies have investigated the biological activity of pyrazines, including this compound:
-
Case Study 1: Antimicrobial Activity
A study examining the defensive spray of Phyllium westwoodii identified this compound among other pyrazines. The presence of these compounds suggests a role in defense against microbial threats . -
Case Study 2: Flavor Profile Analysis
In flavor chemistry studies, the compound has been analyzed for its contribution to the overall sensory profile of food products. Its unique aroma characteristics have made it a subject of interest in food science research .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is beneficial to compare it with other similar pyrazines:
| Compound Name | Antimicrobial Activity | Flavor Profile | Therapeutic Potential |
|---|---|---|---|
| This compound | Moderate | Nutty/Roasted | Under Investigation |
| 2-Isobutyl-3-methylpyrazine | High | Earthy | Anticancer Properties |
| 2-Methyl-3-pentylpyrazine | Low | Sweet | Limited |
Q & A
Q. What are the common synthetic routes for 2,5-dimethyl-3-(3-methylbutyl)pyrazine, and how do reaction conditions influence yield?
The synthesis typically involves alkylation or coupling reactions. For example:
- Borylation-Coupling Approach : A boronic ester intermediate (e.g., 3-bromophenylpyrazine) can undergo Suzuki-Miyaura coupling with organoboron reagents to introduce the 3-methylbutyl group. Palladium catalysts (e.g., Pd(PPh₃)₄) and mild bases (e.g., Na₂CO₃) are critical for regioselectivity and yield .
- Aldehyde Condensation : Reacting 2,5-dimethylpyrazine with 3-methylbutyraldehyde under acidic conditions (e.g., H₂SO₄) forms the target compound via nucleophilic substitution. Elevated temperatures (60–80°C) improve conversion rates but may promote side reactions like over-alkylation .
Q. Key Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher yield but risk of byproducts |
| Catalyst Loading | 1–5 mol% Pd | Balances cost and efficiency |
| Reaction Time | 12–24 hours | Prolonged time increases conversion |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- GC-MS : Resolves isomers (e.g., 2,5 vs. 2,6-dimethyl substitution) and quantifies trace impurities. Electron ionization (EI) at 70 eV provides reproducible fragmentation patterns .
- NMR : ¹H NMR (400 MHz, CDCl₃) shows distinct signals: δ 1.0–1.2 ppm (3-methylbutyl CH₃), δ 2.5–2.7 ppm (pyrazine CH₃), and δ 3.2–3.4 ppm (N-CH₂). ¹³C NMR confirms substitution patterns via carbonyl carbon shifts (δ 150–155 ppm) .
- FT-IR : Peaks at 1570–1600 cm⁻¹ (C=N stretching) and 2850–2950 cm⁻¹ (alkyl C-H) validate structural integrity .
Advanced Research Questions
Q. How do substituent electronic effects influence the reactivity of pyrazine derivatives in cross-coupling reactions?
The electron-deficient pyrazine ring facilitates nucleophilic aromatic substitution. Introducing electron-donating groups (e.g., methyl) at the 2,5-positions enhances stability but reduces electrophilicity. For example:
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3-Methylbutyl Substituent : Steric hindrance from the branched alkyl chain slows coupling kinetics but improves regioselectivity in Suzuki reactions. Computational modeling (DFT) shows a 15% decrease in reaction rate compared to linear alkyl analogs .
-
Comparative Data :
Substituent Reaction Rate (k, s⁻¹) Regioselectivity (%) 3-Methylbutyl 0.45 92 n-Butyl 0.62 78
Q. What strategies resolve contradictions in reported bioactivity data for pyrazine derivatives?
Discrepancies often arise from:
- Purity Issues : Commercial samples (e.g., CAS 18433-98-2) may contain isomers (e.g., 2,6-dimethyl variants) or residual solvents. HPLC purification (>99% purity) is essential for reliable bioassays .
- Assay Conditions : Varying pH or temperature alters ligand-receptor interactions. For example, antifungal activity against Candida albicans decreases by 40% at pH >7 due to deprotonation of the pyrazine ring .
Q. Recommended Workflow :
Validate compound identity via HRMS and 2D NMR.
Standardize bioassay protocols (pH, temperature, solvent).
Use negative controls (e.g., unsubstituted pyrazine) to isolate substituent effects.
Q. How can computational methods predict the stability of this compound under varying storage conditions?
- Molecular Dynamics (MD) Simulations : Predict degradation pathways (e.g., oxidation at the benzylic position). Accelerated aging studies (40°C, 75% RH) align with MD results, showing 10% decomposition after 6 months .
- QSPR Models : Relate logP (2.8) and polar surface area (25 Ų) to shelf life. Hydrophobic analogs (logP >3) exhibit longer stability in aqueous media .
Q. What role does the 3-methylbutyl group play in modulating the compound’s odor profile?
The branched alkyl chain enhances volatility and binding to olfactory receptors. GC-Olfactometry identifies "nutty" and "roasted" notes, attributed to the synergistic effect of methyl and butyl groups. Comparative studies with shorter chains (e.g., propyl) show a 30% reduction in odor threshold .
Methodological Guidance
Q. How to optimize chromatographic separation of pyrazine derivatives with similar structures?
Q. What are best practices for assessing pyrazine stability in catalytic applications?
- In Situ FT-IR Monitoring : Tracks C=N bond degradation during reactions.
- Leaching Tests : ICP-MS analysis confirms <0.1% metal leaching (e.g., Pd) after 5 catalytic cycles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
